molecular formula C9H17NS B12993408 N-(1-Methylcyclopentyl)thietan-3-amine

N-(1-Methylcyclopentyl)thietan-3-amine

Cat. No.: B12993408
M. Wt: 171.31 g/mol
InChI Key: ZAQZLBNTLNGNQG-UHFFFAOYSA-N
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Description

N-(1-Methylcyclopentyl)thietan-3-amine is a tertiary amine characterized by a thietane (three-membered sulfur-containing ring) core substituted with a 1-methylcyclopentyl group. The methylcyclopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

N-(1-methylcyclopentyl)thietan-3-amine

InChI

InChI=1S/C9H17NS/c1-9(4-2-3-5-9)10-8-6-11-7-8/h8,10H,2-7H2,1H3

InChI Key

ZAQZLBNTLNGNQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NC2CSC2

Origin of Product

United States

Preparation Methods

N-Alkylation via One-Pot Alkylation/Depyridylation Cascade

A recent advanced method involves a one-step N-alkylation followed by in situ depyridylation to selectively yield secondary amines. For example, treatment of a pyridinium salt intermediate with an alkyl iodide and cesium carbonate base in acetonitrile at 70 °C results in high yields of secondary amines through a cascade mechanism. This method offers high selectivity and yield (up to 79%) and could be adapted for N-(1-Methylcyclopentyl)thietan-3-amine synthesis by using appropriate alkylating agents and thietane derivatives.

Parameter Condition Outcome
Starting material Pyridinium salt (e.g., 3a) Intermediate for N-alkylation
Alkylating agent Alkyl iodide (e.g., 1-iodohexane) Provides alkyl group
Base Cs2CO3 Promotes alkylation and depyridylation
Solvent Acetonitrile (MeCN) Medium for reaction
Temperature 70 °C Optimal for reaction
Reaction time 16 hours Complete conversion
Yield 79% (secondary amine) High selectivity and efficiency

Reductive Amination Approach

Another viable approach is reductive amination, where 1-methylcyclopentanone is reacted with thietan-3-amine or its precursor under acidic conditions to form an imine intermediate, which is then reduced catalytically (e.g., using NaBH3CN or hydrogenation catalysts like Pt, Pd, or Ni) to yield the secondary amine. This method is versatile and widely used for preparing secondary amines with complex substituents.

Alkylation of Sulfonamide Derivatives

Preparation of secondary amines can also be achieved by alkylation of sulfonamide derivatives of primary amines, followed by reductive cleavage of the sulfonamide group. This method enhances the nucleophilicity control and reduces side reactions. The sulfonamide intermediate is treated with a base to generate the nucleophilic nitrogen species, which undergoes SN2 reaction with an alkyl halide. Subsequent reductive cleavage yields the secondary amine.

Method Advantages Disadvantages Suitability for this compound
One-pot N-alkylation/depyridylation cascade High selectivity, good yield, one-step process Requires specific pyridinium salt intermediates High, if suitable intermediates are available
Reductive amination Versatile, applicable to various substrates Requires reduction step, possible over-reduction High, especially for ketone precursors
Alkylation of sulfonamide derivatives Good control over alkylation, avoids over-alkylation Multi-step, requires sulfonamide formation and cleavage Moderate, more complex but effective
  • The one-pot alkylation/depyridylation method has been optimized using cesium carbonate as the base, which promotes both alkylation and depyridylation efficiently at moderate temperatures (70 °C) in acetonitrile solvent.
  • Reductive amination requires careful control of pH and choice of reducing agent to avoid side reactions and ensure high purity of the secondary amine product.
  • Alkylation of sulfonamide derivatives is beneficial when direct alkylation leads to mixtures or over-alkylation, but it involves additional synthetic steps and purification challenges.

The preparation of this compound can be effectively achieved by adapting modern selective N-alkylation methods such as the one-pot alkylation/depyridylation cascade or classical reductive amination techniques. The choice of method depends on the availability of starting materials, desired yield, and purity requirements. The one-pot cascade method offers a streamlined approach with high selectivity, while reductive amination provides versatility for various substrates. Alkylation of sulfonamide derivatives remains a valuable alternative for challenging cases.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thietanes.

Scientific Research Applications

N-(1-Methylcyclopentyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The cyclopentyl group introduces significant steric hindrance, which may reduce enzymatic degradation compared to smaller substituents like fluoropropan-2-yl .
  • Functional Groups : The presence of fluorine (in N-(1-fluoropropan-2-yl)thietan-3-amine) or ether linkages (in N-(2-isopropoxyethyl)thietan-3-amine) modifies electronic properties and solubility, impacting bioavailability and synthetic utility .

Physicochemical and Pharmacological Data

  • N-(3-Methylbutyl)thietan-3-amine: Molecular weight = 159.29 g/mol; purity ≥95%. No melting/boiling points reported .
  • N-(1-Fluoropropan-2-yl)thietan-3-amine: Fluorine substitution may lower pKa, enhancing membrane permeability. No stability or toxicity data provided .

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